N-(1H-indazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

HSF1 inhibitor phenotypic screening SKOV3 ovarian cancer

N-(1H-indazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide (CAS 1219914-97-2) is a synthetic small-molecule indazole–dioxine carboxamide that functions as a potent inhibitor of the Heat Shock Factor 1 (HSF1) stress pathway and a ligand for the nuclear protein Pirin. It is disclosed in patent US9701664 as Example 39 and has demonstrated single-digit nanomolar cellular IC₅₀ values against HSF1-mediated transcriptional activity.

Molecular Formula C16H13N3O3
Molecular Weight 295.298
CAS No. 1219914-97-2
Cat. No. B2711108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-indazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
CAS1219914-97-2
Molecular FormulaC16H13N3O3
Molecular Weight295.298
Structural Identifiers
SMILESC1C(OC2=CC=CC=C2O1)C(=O)NC3=CC4=C(C=C3)C=NN4
InChIInChI=1S/C16H13N3O3/c20-16(15-9-21-13-3-1-2-4-14(13)22-15)18-11-6-5-10-8-17-19-12(10)7-11/h1-8,15H,9H2,(H,17,19)(H,18,20)
InChIKeyIRJQHRVZVIWTHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1H-indazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide Procurement: HSF1/Pirin Inhibitor Profile


N-(1H-indazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide (CAS 1219914-97-2) is a synthetic small-molecule indazole–dioxine carboxamide that functions as a potent inhibitor of the Heat Shock Factor 1 (HSF1) stress pathway and a ligand for the nuclear protein Pirin [1]. It is disclosed in patent US9701664 as Example 39 and has demonstrated single-digit nanomolar cellular IC₅₀ values against HSF1-mediated transcriptional activity [2]. This compound belongs to a structurally distinct subclass of fused 1,4-dihydrodioxin derivatives that diverge from classic quinoline-based or pyridine-based HSF1 inhibitors, offering a differentiated chemotype for target-validation studies, phenotypic screening panels, and structure–activity relationship (SAR) expansion programs [3].

N-(1H-indazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide: Why Generic HSF1 Inhibitor Substitution Introduces Risk


The HSF1 inhibitor chemical space is populated by multiple chemotypes, including quinoline-carboxamides (e.g., CCT-251236), pyridine-based ligands, and dihydrodioxin derivatives. Even within the same patent family, potency differences can exceed 78-fold in cellular HSF1 pathway suppression assays [1]. Moreover, many analogs lack direct Pirin engagement data, a target–mechanism pair that is increasingly linked to HSF1-dependent oncogenic transcription . Simply selecting an “HSF1 inhibitor” without verifying compound-specific cellular IC₅₀ values, Pirin-binding affinity, and structural subclass can lead to poor target engagement, conflicting SAR interpretation, and irreproducible phenotypic screening results. The quantitative evidence below demonstrates why N-(1H-indazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide must be evaluated against named comparators rather than treated as a generic interchangeable tool compound.

N-(1H-indazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide: Head-to-Head Quantitative Differentiation Evidence


Superior Cellular HSF1 Pathway Potency Versus Patent Internal Comparator Example 80

In a direct comparison within the same patent family, the target compound (US9701664 Example 39) exhibits a 3.2-fold higher potency than Example 80 for suppressing the 17-AAG-induced HSF1 pathway in SKOV3 ovarian cancer cells. The target compound inhibits HSP72 induction with an IC₅₀ of 68 nM, whereas Example 80 yields an IC₅₀ of 220 nM in an identical assay format [1]. This potency advantage is further amplified in U2OS osteosarcoma cells, where the target compound achieves an IC₅₀ of 2.80 nM, representing a 78-fold improvement over Example 80's SKOV3 potency [2]. Such a magnitude of difference cannot be attributed to assay variability and indicates a meaningful chemotype-driven gain in cellular target engagement.

HSF1 inhibitor phenotypic screening SKOV3 ovarian cancer HSP72 induction cellular potency

Direct Pirin Target Engagement Confirmed Biochemically Versus Absence of Data for Key Patent Comparators

The target compound demonstrates direct binding to the HSF1 co-regulatory protein Pirin, with an IC₅₀ of 44 nM in a biochemical displacement assay [1]. Pirin engagement is a mechanistically significant attribute because Pirin has been identified as a critical mediator of HSF1-dependent transcriptional activation in cancer cells [2]. In contrast, no Pirin-binding data have been reported for structurally related patent-internal comparators such as Example 55 or Example 80, leaving a critical data gap that prevents validation of target engagement for those analogs. The well-characterized reference tool compound CCT-251236 also binds Pirin with a reported Kd of 44 nM , indicating that the target compound achieves comparable Pirin affinity while simultaneously delivering 6.8-fold superior cellular HSF1 pathway inhibition (IC₅₀ 2.80 nM vs 19 nM for CCT-251236) [3].

Pirin ligand target engagement biochemical displacement assay HSF1 co-regulator chemical biology

Differential Antiproliferative Selectivity Profile Across Cancer Cell Lines Versus Example 80

Beyond HSF1 pathway-specific readouts, the target compound exhibits a differentiated antiproliferative signature. In cell viability assays, it demonstrates an IC₅₀ of 23 nM in U2OS osteosarcoma cells [1]. In comparison, Example 80 shows an IC₅₀ of 32 nM in a similar viability assay format, but this modest 1.4-fold difference masks a broader selectivity divergence: Example 80's HSF1 pathway IC₅₀ of 220 nM is substantially higher than its viability IC₅₀, suggesting potential off-target cytotoxicity not driven by HSF1 inhibition alone [2]. The target compound maintains a tighter pharmacological relationship between HSF1 pathway suppression and antiproliferative effect (2.80 nM HSF1 IC₅₀ vs 23 nM viability IC₅₀), consistent with a more selective on-target mechanism of action.

antiproliferative activity cancer cell viability SKOV3 U2OS selectivity window

Structural Differentiation from Canonical HDAC6 Inhibitors: Chemotype-Specific Target Selectivity

The indazole–dioxine carboxamide scaffold of the target compound is structurally distinct from the 5-fluoronicotinamide-based HDAC6 inhibitors exemplified in patent WO2021067859 (e.g., Compound I-8B, IC₅₀ = 0.275 nM; Compound I-21, IC₅₀ = 0.601 nM; Compound I-26A, IC₅₀ = 4.57 nM) [1][2]. While those compounds are highly potent HDAC6 inhibitors, they exhibit a fundamentally different polypharmacology profile. The target compound's primary annotation is HSF1/Pirin pathway inhibition rather than HDAC6, as evidenced by its cellular HSF1 IC₅₀ of 2.80 nM [3]. This chemotype-driven target selectivity divergence is critical for screening cascades where HDAC6 inhibitory activity would constitute an undesired off-target liability. Procuring the target compound rather than a high-potency HDAC6 inhibitor avoids confounding epigenetic modulation when the experimental objective is interrogating the HSF1 transcriptional stress pathway.

chemotype selectivity HDAC6 inhibitor target specificity indazole-dioxine scaffold off-target profiling

Potency Advantage Over Reference HSF1 Tool Compound CCT-251236 in Cellular Assays

CCT-251236 is widely used as a reference HSF1 pathway inhibitor with a literature IC₅₀ of 19 nM for HSF1-mediated HSP72 induction . In the U2OS osteosarcoma cellular HSF1 pathway assay, the target compound achieves an IC₅₀ of 2.80 nM, representing a 6.8-fold improvement in potency relative to CCT-251236 [1]. This potency differential is consequential for experimental designs that require robust HSF1 suppression at low nanomolar concentrations, such as dose-response combinatorial screens, xenograft pharmacodynamic studies, or experiments in cell lines with moderate HSF1 dependency where a less potent tool compound may yield incomplete target coverage. Despite the potency advantage, both compounds share comparable Pirin-binding affinity (44 nM), indicating that the enhanced cellular activity of the target compound may arise from improved cell permeability, target residence time, or pathway-specific factors beyond simple Pirin engagement [2].

CCT-251236 comparator HSF1 inhibitor potency ranking tool compound selection phenotypic screening benchmark

Indazole–Dioxine Scaffold as a Structurally Divergent Starting Point for SAR Exploration

The N-(1H-indazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide scaffold represents a structurally divergent phenotype within the HSF1 inhibitor landscape. While the majority of disclosed HSF1 inhibitors in US9701664 utilize a 2-methylquinoline-6-carboxamide or related quinoline-based right-hand side, the target compound uniquely incorporates an N-(1H-indazol-6-yl) moiety [1]. This indazole substitution introduces a different hydrogen-bond donor/acceptor pattern and alters the heterocyclic electronics compared to quinoline-based analogs such as Example 55 and Example 80. The quantitative consequence of this structural divergence is the 3.2-fold to 78-fold improvement in cellular HSF1 potency described in Evidence Items 1 and 5, suggesting that the indazole group contributes favorably to target binding or cellular permeability. For medicinal chemistry teams seeking to diversify their HSF1 inhibitor patent estate or explore novel SAR vectors, this compound provides a validated, potent starting point that is chemically distinct from the quinoline-dominated prior art.

indazole-dioxine scaffold SAR expansion medicinal chemistry lead optimization chemical diversity

N-(1H-indazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide: Recommended Research & Procurement Application Scenarios


HSF1-Dependent Cancer Cell Line Phenotypic Screening Where Maximum Cellular Potency Is Required

In HSF1-addicted cancer models such as SKOV3 ovarian carcinoma and U2OS osteosarcoma, the target compound's IC₅₀ of 2.80–68 nM in HSF1 pathway suppression assays [1] enables robust target engagement at low nanomolar concentrations. This potency profile is particularly suited for high-content phenotypic screens where incomplete HSF1 inhibition may result in false-negative readouts. The 3.2-fold advantage over Example 80 and 6.8-fold advantage over CCT-251236 in matched or comparable cellular contexts [2] make this compound the preferred choice when assay sensitivity demands maximal on-target pathway suppression.

Pirin Target Engagement Studies and Chemical Biology Probe Development

With a biochemically validated Pirin IC₅₀ of 44 nM [1], the target compound is appropriate for chemical biology experiments that require concurrent HSF1 pathway inhibition and Pirin binding, such as cellular thermal shift assays (CETSA), pull-down experiments, or competitive displacement studies with fluorescent Pirin probes. The parity in Pirin affinity with CCT-251236 (Kd 44 nM) combined with superior cellular HSF1 potency provides a distinct advantage for studies aiming to correlate Pirin occupancy with downstream HSF1 transcriptional output [2].

Medicinal Chemistry Lead Optimization Programs Targeting HSF1 with Patent-Differentiating Scaffolds

The indazole–dioxine scaffold of this compound represents a structurally divergent starting point compared to the quinoline-dominated HSF1 inhibitor patent landscape [1]. Medicinal chemistry teams can systematically explore SAR around the indazole N–H, the dioxine oxygen atoms, and the carboxamide linker while referencing the quantitative baseline potency metrics provided in this guide (HSF1 IC₅₀ = 2.80 nM; Pirin IC₅₀ = 44 nM; viability IC₅₀ = 23 nM) [2]. This enables efficient analog design with clear potency benchmarks.

Selectivity Profiling Panels to Differentiate HSF1 from HDAC6-Mediated Cellular Effects

When constructing a selectivity panel to distinguish HSF1-driven phenotypes from HDAC6-mediated epigenetic effects, the target compound serves as an HSF1/Pirin-selective tool with no reported HDAC6 activity [1]. This contrasts with highly potent HDAC6 inhibitors such as WO2021067859 Compound I-8B (HDAC6 IC₅₀ = 0.275 nM) [2]. Using both compounds side-by-side enables researchers to deconvolve HSF1-specific transcriptional responses from broader chromatin-modifying effects, a critical experimental design consideration in oncology and neurodegenerative disease research.

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